molecular formula C33H29N3 B3038258 4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone CAS No. 83992-95-4

4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone

Cat. No. B3038258
CAS RN: 83992-95-4
M. Wt: 467.6 g/mol
InChI Key: WCVWLLLVYFDRTB-YQCHCMBFSA-N
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Description

“4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone” is a chemical compound with the molecular formula C33H29N3 and a molecular weight of 467.6 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone” consists of 33 carbon atoms, 29 hydrogen atoms, and 3 nitrogen atoms . The exact mass is 467.236145 .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3 . It has a boiling point of 631.3±65.0 °C at 760 mmHg . The melting point is 162-164ºC . The flash point is 335.6±34.3 °C . The compound has a LogP value of 9.72 , indicating its lipophilicity.

Scientific Research Applications

Photographic Performance and Hole Transport Material

  • This compound has been used as a hole transport material (HTM) in the field of organic photoconductors. It demonstrates excellent photographic performance, making it a valuable component in double-layer organic photoconductors (Li, 2005).
  • Another study found that derivatives of this compound show potential as HTMs in organic photoconductive devices, indicating their utility in xerographic applications (Wang Shirong, 2005).

Synthesis and Characterization

  • Research has been conducted on the synthesis of similar hydrazone compounds, focusing on their compositions, structures, and purity. This research is essential for developing high-quality materials for various applications (S. Ankushrao et al., 2017).
  • Another study explored the synthesis optimization of similar compounds, highlighting the importance of process parameters in achieving high yields, which is crucial for practical applications (Li Xiang, 2005).

Potential Anticancer Properties

  • Some research has indicated that derivatives of similar hydrazone compounds might have potential as anticancer agents, particularly in models of breast cancer and glioblastoma (Mindaugas Žukauskas et al., 2021).

Photocyclization Studies

  • A study on the photocyclization of a similar hydrazone to an indazole highlights the compound's potential applications in photochemistry and material science (J. Pacansky et al., 1987).

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause irritation to the eyes, skin, and respiratory system . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

Future Directions

As for future directions, the compound is used for research purposes , but specific applications or areas of study were not mentioned in the sources I found. It would be interesting to see what potential applications this compound could have in various fields of study.

properties

IUPAC Name

N-[4-[(E)-(diphenylhydrazinylidene)methyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N3/c1-26-13-19-29(20-14-26)35(30-21-15-27(2)16-22-30)31-23-17-28(18-24-31)25-34-36(32-9-5-3-6-10-32)33-11-7-4-8-12-33/h3-25H,1-2H3/b34-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVWLLLVYFDRTB-YQCHCMBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=N/N(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone

CAS RN

83992-95-4
Record name 4-N,N-Bis(4-methylphenyl)-amino-benzaldehyde-N,N-diphenylhydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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